

An In-depth Technical Guide to Barium Hexafluorosilicate: Properties and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium hexafluorosilicate*

Cat. No.: *B101912*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of **barium hexafluorosilicate** (BaSiF_6). The information is presented to support its application in various scientific and research contexts.

Physicochemical Properties of Barium Hexafluorosilicate

Barium hexafluorosilicate is an inorganic compound that appears as a white crystalline solid. [1][2] It is utilized as a chemical reagent in experimental applications and has historically been used as an insecticide.[2]

The fundamental physicochemical properties of **barium hexafluorosilicate** are summarized in the table below for easy reference and comparison.

Property	Value	Unit
Molecular Weight	279.40	g/mol
Density	4.279	g/cm ³
CAS Number	17125-80-3	N/A
Molecular Formula	BaF ₆ Si	N/A
Appearance	White crystalline powder	N/A
Melting Point	Decomposes at 300	°C

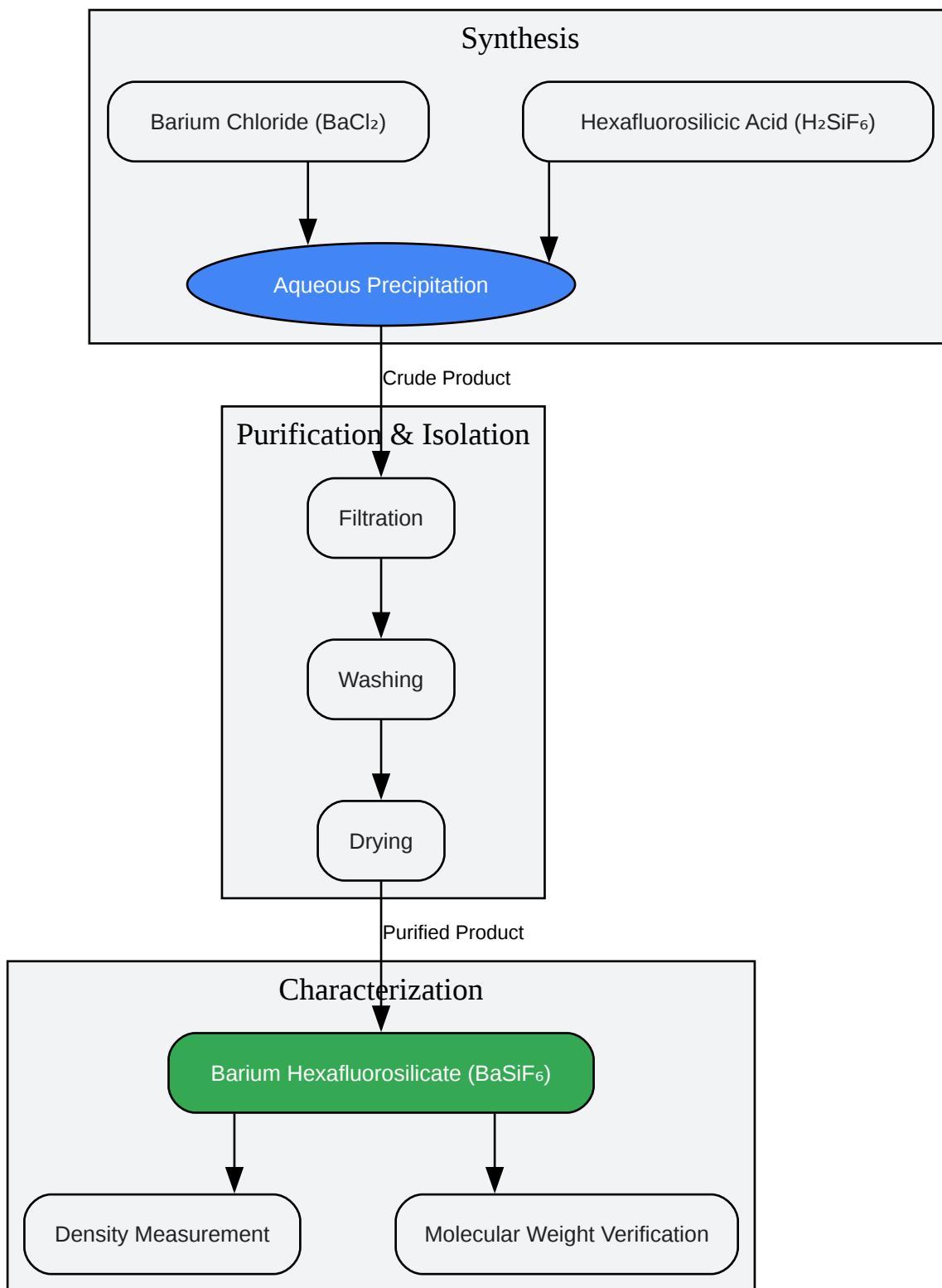
Note: Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

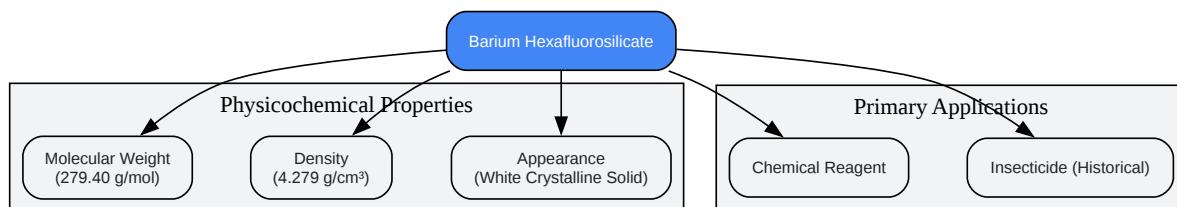
A critical aspect of utilizing any chemical compound in a research or development setting is the verification of its physical properties. The following section outlines a standard methodology for determining the density of a solid compound like **barium hexafluorosilicate**.

Gas pycnometry is a common and highly accurate method for determining the true density of a solid material. It works by measuring the volume of the solid sample by detecting the pressure change of a known volume of an inert gas (e.g., helium) as it fills a chamber containing the sample.

Materials and Equipment:


- Gas pycnometer
- Analytical balance
- **Barium hexafluorosilicate** sample
- Helium gas (or another inert gas)
- Spatula
- Sample cell

Procedure:


- Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions, typically using a standard calibration sphere of known volume.
- Sample Preparation: Weigh the empty sample cell on an analytical balance and record the mass. Add a sufficient amount of the **barium hexafluorosilicate** powder to the sample cell and reweigh it. The difference in mass is the mass of the sample.
- Measurement: Place the sample cell containing the **barium hexafluorosilicate** into the analysis chamber of the gas pycnometer.
- Purging: Purge the chamber with the analysis gas (helium) to remove any air and moisture that may be adsorbed to the sample surface.
- Analysis: The instrument will then automatically carry out a series of pressurization and depressurization steps between the sample chamber and a reference chamber of a known volume.
- Data Acquisition: The instrument's software calculates the volume of the sample based on the pressure changes observed during the analysis.
- Density Calculation: The density (ρ) is then calculated using the formula: $\rho = \text{mass} / \text{volume}$
- Repeatability: Repeat the measurement several times to ensure the results are consistent and report the average density.

Conceptual Workflow and Diagrams

The following diagrams illustrate the logical relationships in the synthesis and characterization of **barium hexafluorosilicate**.

[Click to download full resolution via product page](#)

Caption: Synthesis and processing workflow for **barium hexafluorosilicate**.

[Click to download full resolution via product page](#)

Caption: Key properties and applications of **barium hexafluorosilicate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 17125-80-3: Barium hexafluorosilicate | CymitQuimica [cymitquimica.com]
- 2. Barium hexafluorosilicate - Wikipedia [en.wikipedia.org]
- 3. Barium hexafluorosilicate | Ba.F₆Si | CID 28299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Barium Hexafluorosilicate: Properties and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101912#barium-hexafluorosilicate-molecular-weight-and-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com